![molecular formula C7H4ClNS B13681386 3-Chlorothieno[3,2-c]pyridine](/img/structure/B13681386.png)
3-Chlorothieno[3,2-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chlorothieno[3,2-c]pyridine is a heterocyclic compound with the molecular formula C7H4ClNS It is a derivative of thieno[3,2-c]pyridine, where a chlorine atom is substituted at the third position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorothieno[3,2-c]pyridine typically involves the reaction of 3-bromo-4-chlorothieno[3,2-c]pyridine with cyclic amines. This reaction can be further modified using Suzuki coupling with boronic acids to yield various derivatives . The reaction conditions often involve the use of solvents like 1,4-dioxane and acetone, with potassium carbonate as a base at elevated temperatures (around 90°C) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of these reactions is facilitated by optimizing reaction times, temperatures, and reagent concentrations to maximize yield and purity.
化学反应分析
Types of Reactions
3-Chlorothieno[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly with amines, to form substituted thieno[3,2-c]pyridine derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions are less documented, the presence of heteroatoms suggests potential reactivity under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like cyclic amines and bases such as potassium carbonate are commonly used.
Suzuki Coupling: Boronic acids and palladium catalysts are employed for coupling reactions.
Major Products
The major products formed from these reactions include various substituted thieno[3,2-c]pyridine derivatives, which can exhibit different chemical and physical properties based on the substituents introduced .
科学研究应用
3-Chlorothieno[3,2-c]pyridine has diverse applications in scientific research:
作用机制
The mechanism of action of 3-Chlorothieno[3,2-c]pyridine and its derivatives involves interactions with various molecular targets. For instance, some derivatives have been shown to inhibit enzymes like acetyl-CoA carboxylase, which plays a role in fatty acid metabolism . The exact pathways and molecular targets can vary based on the specific structure of the derivative being studied.
相似化合物的比较
Similar Compounds
4-Chlorothieno[3,2-c]pyridine: Similar in structure but with the chlorine atom at the fourth position.
3-Bromo-4-chlorothieno[3,2-c]pyridine: Contains both bromine and chlorine substituents.
Uniqueness
3-Chlorothieno[3,2-c]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and the types of derivatives that can be synthesized. This uniqueness makes it a valuable compound for developing new materials and studying various chemical and biological processes .
属性
分子式 |
C7H4ClNS |
|---|---|
分子量 |
169.63 g/mol |
IUPAC 名称 |
3-chlorothieno[3,2-c]pyridine |
InChI |
InChI=1S/C7H4ClNS/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4H |
InChI 键 |
LWTUYILPUKOOCO-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC2=C1SC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



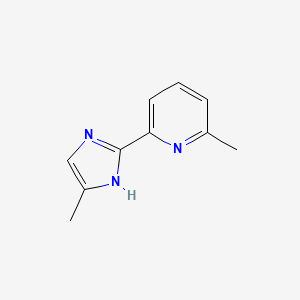
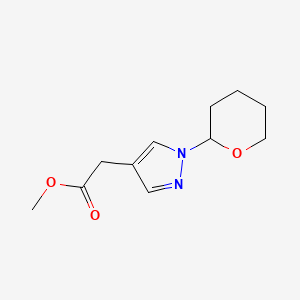

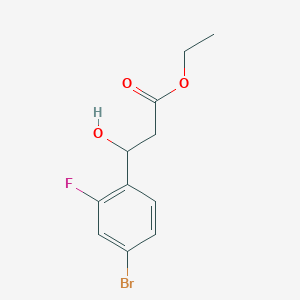
![2,3-Diethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681344.png)
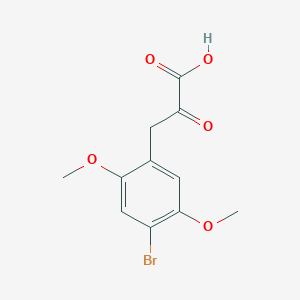
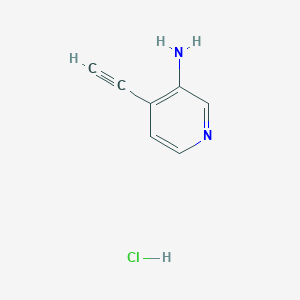
![3-Oxo-hexahydro-pyrido[4,3-B][1,4]oxazine-6-carboxylicacidtert-butylester](/img/structure/B13681355.png)
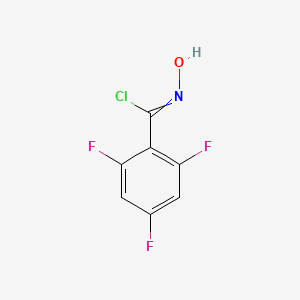
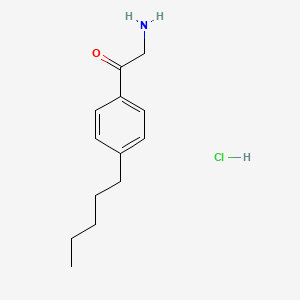
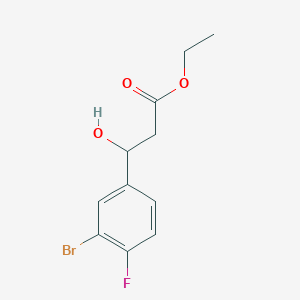
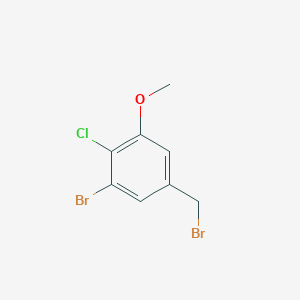
![6-Fluoro-8-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13681376.png)
